molecular formula C12H20ClNO B3085675 (3-Methoxypropyl)(4-methylbenzyl)amine hydrochloride CAS No. 1158255-89-0

(3-Methoxypropyl)(4-methylbenzyl)amine hydrochloride

Cat. No. B3085675
CAS RN: 1158255-89-0
M. Wt: 229.74 g/mol
InChI Key: OTAXAYJICGECRW-UHFFFAOYSA-N
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Description

“(3-Methoxypropyl)(4-methylbenzyl)amine hydrochloride” is a chemical compound with the CAS Number: 1158255-89-0 . It has a molecular weight of 229.75 . The IUPAC name for this compound is 3-methoxy-N-(4-methylbenzyl)-1-propanamine hydrochloride .


Molecular Structure Analysis

The InChI code for “(3-Methoxypropyl)(4-methylbenzyl)amine hydrochloride” is 1S/C12H19NO.ClH/c1-11-4-6-12(7-5-11)10-13-8-3-9-14-2;/h4-7,13H,3,8-10H2,1-2H3;1H . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(3-Methoxypropyl)(4-methylbenzyl)amine hydrochloride” is a solid at room temperature . The compound is stable under normal conditions.

Scientific Research Applications

1. Cancer Cell Growth Inhibition

One significant application of related compounds is in cancer research. A study by Pettit et al. (2003) reported the synthesis and biological evaluation of a compound similar to (3-Methoxypropyl)(4-methylbenzyl)amine hydrochloride. This compound demonstrated potent activity against various human and animal cancer cell lines, particularly in inhibiting tubulin polymerization, a crucial process in cell division (Pettit et al., 2003).

2. Thermostabilization of Polymers

In the field of materials science, derivatives of (3-Methoxypropyl)(4-methylbenzyl)amine hydrochloride have been explored as thermostabilizers for polymers like polypropylene. Aghamali̇yev et al. (2018) synthesized derivatives that improved the thermal stability of polypropylene, highlighting the compound's potential in enhancing material properties (Aghamali̇yev et al., 2018).

3. DNA Interaction Studies

The compound's derivatives have also been utilized in studies involving DNA interactions. Moloney et al. (2001) investigated the synthesis of specific derivatives for potential use in DNA bis-intercalating agents. Such compounds could have implications in understanding DNA structure and function, as well as in developing novel therapeutic agents (Moloney et al., 2001).

4. Antioxidant Properties in Polypropylene

Pouteau et al. (2005) studied the structural modification of Kraft lignin after acid treatment, using a compound similar to (3-Methoxypropyl)(4-methylbenzyl)amine hydrochloride as a model. This research provided insights into the antioxidant properties of the modified lignin in polypropylene, suggesting potential applications in enhancing the durability and lifespan of plastic materials (Pouteau et al., 2005).

5. Antibacterial Effects

Shimi and Shoukry (1975) explored the effects of a compound closely related to (3-Methoxypropyl)(4-methylbenzyl)amine hydrochloride on bacterial cells. They found that it induced irreversible damage to bacterial DNA, indicating its potential use as an antibacterial agent (Shimi & Shoukry, 1975).

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . Always handle chemicals with appropriate safety measures.

properties

IUPAC Name

3-methoxy-N-[(4-methylphenyl)methyl]propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-11-4-6-12(7-5-11)10-13-8-3-9-14-2;/h4-7,13H,3,8-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAXAYJICGECRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCCCOC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methoxypropyl)(4-methylbenzyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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